Lucartamide

Description

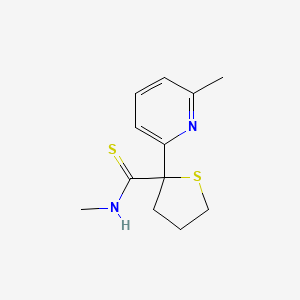

Structure

2D Structure

3D Structure

Properties

CAS No. |

76743-10-7 |

|---|---|

Molecular Formula |

C12H16N2S2 |

Molecular Weight |

252.4 g/mol |

IUPAC Name |

N-methyl-2-(6-methylpyridin-2-yl)thiolane-2-carbothioamide |

InChI |

InChI=1S/C12H16N2S2/c1-9-5-3-6-10(14-9)12(11(15)13-2)7-4-8-16-12/h3,5-6H,4,7-8H2,1-2H3,(H,13,15) |

InChI Key |

JRVSNBBSEDNJQG-UHFFFAOYSA-N |

SMILES |

CC1=NC(=CC=C1)C2(CCCS2)C(=S)NC |

Canonical SMILES |

CC1=NC(=CC=C1)C2(CCCS2)C(=S)NC |

Appearance |

Solid powder |

Purity |

>98% (or refer to the Certificate of Analysis) |

shelf_life |

>3 years if stored properly |

solubility |

Soluble in DMSO |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

Lucartamide |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Derivatization of Lucartamide

Reaction Pathways for Lucartamide Elaboration

The elaboration of precursor molecules into the final this compound structure would necessitate a series of chemical transformations. The specific reaction pathways for this compound have not been documented. Hypothetically, the synthesis could involve amide bond formation, carbon-sulfur bond formation, or other coupling reactions to assemble the final molecular architecture. The optimization of such a reaction sequence would involve a systematic investigation of reaction conditions, including solvent, temperature, catalysts, and reaction time, to maximize yield and purity.

Stereoselective Synthesis Approaches for this compound Enantiomers

This compound possesses a stereocenter, meaning it can exist as a pair of enantiomers. Stereoselective synthesis, the ability to produce a single enantiomer, is of paramount importance in medicinal chemistry as different enantiomers can exhibit distinct biological activities. There is no published research on the stereoselective synthesis of this compound enantiomers. General approaches to achieving enantiopurity include the use of chiral starting materials, chiral auxiliaries, or asymmetric catalysis. These methods allow for the controlled formation of the desired stereoisomer, often with high enantiomeric excess.

Novel Derivatization Strategies for Structural Modification of this compound

The structural modification of a lead compound is a crucial step in drug discovery and development, allowing for the fine-tuning of its pharmacological properties. The derivatization of this compound has not been explored in the available literature.

Site-Specific Functionalization Techniques

Site-specific functionalization involves the targeted modification of a particular part of a molecule. For this compound, potential sites for functionalization could include the aromatic rings or the amide moiety. Techniques such as directed ortho-metalation, late-stage C-H functionalization, or selective transformations of existing functional groups could be employed to introduce new substituents at specific positions. This would allow for a systematic exploration of the structure-activity relationship.

Combinatorial Chemistry Approaches for this compound Analogues

Combinatorial chemistry is a powerful tool for rapidly generating large libraries of related compounds. This approach could be applied to this compound to create a diverse set of analogues for high-throughput screening. By systematically varying the building blocks used in the synthesis, a wide range of structural modifications could be introduced. This would involve the development of a robust solid-phase or solution-phase synthetic route amenable to parallel synthesis.

Advanced Analytical Chemistry Techniques for Lucartamide Characterization

Spectroscopic Analysis for Structural Confirmation

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for determining the detailed structure of organic molecules by analyzing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C. By examining the chemical shifts, splitting patterns, and integration of signals, the number and types of atoms, their electronic environments, and their connectivity can be deduced.

For Lucartamide, ¹H NMR spectroscopy would provide signals corresponding to the protons on the methyl group attached to the nitrogen, the methyl group on the pyridine (B92270) ring, the protons on the tetrahydrothiophene (B86538) ring, and the protons on the pyridine ring. The chemical shifts would indicate the electronic environment of these protons, influenced by nearby electronegative atoms (N, S) and aromatic systems (pyridine). Coupling patterns would reveal the connectivity of adjacent protons.

¹³C NMR spectroscopy would provide signals for each unique carbon atom in the this compound structure, including the carbonyl carbon of the amide, the carbons in the pyridine and tetrahydrothiophene rings, and the methyl carbons. Analysis of the chemical shifts in the ¹³C NMR spectrum helps confirm the presence of different carbon environments within the molecule.

While specific spectral data for this compound was not found in the consulted literature, a conceptual representation of expected NMR data based on the structure is provided below:

| Nucleus | Expected Chemical Shift Range (ppm) | Corresponding Functional Group/Protons |

| ¹H | ~2.5-3.5 | N-CH₃, CH₃ on pyridine |

| ¹H | ~1.5-3.0 | Protons on tetrahydrothiophene ring |

| ¹H | ~7.0-8.5 | Protons on pyridine ring |

| ¹³C | ~170-180 | Amide C=O |

| ¹³C | ~150-160 | Pyridine ring carbons (near N) |

| ¹³C | ~120-140 | Pyridine ring carbons (CH) |

| ¹³C | ~30-50 | Tetrahydrothiophene ring carbons |

| ¹³C | ~15-25 | Methyl carbons |

Note: These are illustrative chemical shift ranges based on typical values for similar functional groups and should not be interpreted as actual measured data for this compound.

Mass Spectrometry (MS) Applications

Mass spectrometry provides information about the molecular weight of a compound and, through fragmentation analysis, its elemental composition and structural subunits. In MS, the sample is ionized, and the mass-to-charge ratio (m/z) of the resulting ions is measured.

For this compound (C₁₂H₁₆N₂S₂), the molecular ion peak (M⁺) would be expected at an m/z value corresponding to its molecular weight of approximately 252.4 g/mol . High-resolution mass spectrometry (HRMS) can provide a more precise mass measurement, allowing for the determination of the exact elemental composition.

Furthermore, fragmentation of the this compound molecule in techniques like Electron Ionization (EI-MS) would produce characteristic fragment ions. The pattern of these fragment ions can provide clues about the connectivity of atoms and the presence of specific substructures within the molecule, such as the pyridine ring, the tetrahydrothiophene ring, and the amide linkage. While specific fragmentation data for this compound was not available, analysis of fragment ions would be crucial for confirming the proposed structure. Some patents mention MALDI mass spectrometry being used for characterization of other compounds, yielding expected M+H peaks. google.comgoogleapis.comgoogleapis.com

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the vibrations of its chemical bonds. Different functional groups absorb IR radiation at characteristic frequencies.

For this compound, key absorptions would be expected corresponding to the N-H stretch (if the amide is primary or secondary, though the structure indicates a tertiary amide with an N-CH₃ group, so no N-H stretch), C=O stretch of the amide, C-H stretches (aromatic, aliphatic), C=C stretches (aromatic ring), C-N stretches, and C-S stretches. The specific frequencies and intensities of these bands would help confirm the presence of these functional groups in the this compound structure.

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of light in the UV and visible regions of the electromagnetic spectrum. This technique is particularly useful for detecting conjugated systems and aromatic rings, which absorb UV-Vis light due to electronic transitions. libretexts.orgmsu.edu

This compound contains a pyridine ring, which is an aromatic system. This chromophore would be expected to exhibit characteristic absorption bands in the UV region. libretexts.orgmsu.edu The λmax and molar absorptivity (ε) values obtained from the UV-Vis spectrum can provide information about the electronic structure and concentration of this compound in solution. UV detectors are commonly used in HPLC for detecting compounds that absorb UV light. nih.gov

Chromatographic Methods for Purity Assessment and Isolation

Chromatographic techniques are essential for separating components in a mixture, allowing for the assessment of purity and the isolation of the target compound. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are widely used methods in the analysis of organic compounds like this compound.

High-Performance Liquid Chromatography (HPLC) Method Development

HPLC is a versatile technique used to separate, identify, and quantify each component in a mixture based on their differential partitioning between a stationary phase and a mobile phase. It is a primary method for assessing the purity of a compound.

Developing an HPLC method for this compound would involve selecting an appropriate stationary phase (e.g., reversed-phase C18 column), mobile phase composition (a mixture of solvents like water and acetonitrile (B52724) or methanol, often with a buffer or additive), flow rate, and detection wavelength (likely in the UV range given the pyridine ring). nih.govsielc.com The goal is to achieve good separation of this compound from any impurities, precursors, or by-products.

The purity of a this compound sample can be determined by integrating the peak area corresponding to this compound in the chromatogram and comparing it to the total area of all peaks (excluding solvent and baseline noise). A high percentage of the total peak area attributed to this compound indicates high purity. HPLC can also be used for preparative purposes to isolate pure this compound from a reaction mixture.

Gas Chromatography (GC) Applications

Gas Chromatography (GC) is a separation technique applicable to volatile or semi-volatile compounds. The sample is vaporized and carried by an inert gas through a stationary phase. Separation occurs based on the differential partitioning of components between the gas phase and the stationary phase, typically a liquid coated on a solid support or the inner wall of a capillary column.

For this compound to be analyzed by GC, it would need to be sufficiently volatile or capable of being derivatized to a volatile form. Given its molecular weight and potential polarity due to the amide and sulfur atoms, direct GC analysis might be challenging unless high temperatures or specialized columns are used. However, if applicable, GC coupled with a detector (like Flame Ionization Detector (FID) or Mass Spectrometry (MS)) can provide information on the purity and identity of volatile components. GC-MS is a powerful tool for identifying impurities by their mass spectra and retention times.

While the direct applicability of GC to this compound depends on its volatility, it remains a standard technique for purity analysis and identification of volatile impurities in chemical synthesis.

Supercritical Fluid Chromatography (SFC) for Chiral Separations

Chirality, the property of a molecule being non-superimposable on its mirror image, is a critical consideration for many pharmaceutical and biologically active compounds. Different enantiomers of a chiral molecule can exhibit distinct pharmacological activities, metabolism, and safety profiles. Therefore, the separation and analysis of enantiomers are essential steps in the characterization and quality control of chiral substances.

Supercritical Fluid Chromatography (SFC) has emerged as a powerful technique for chiral separations, offering advantages over traditional liquid chromatography methods, particularly in terms of speed, efficiency, and reduced solvent consumption selvita.comfagg.beregistech.comjascoinc.com. SFC utilizes a mobile phase typically composed of carbon dioxide in a supercritical state, often mixed with a polar organic modifier selvita.comfagg.be. The unique properties of supercritical CO₂, such as lower viscosity and higher diffusivity compared to liquids, facilitate faster separations and quicker column re-equilibration selvita.comfagg.be.

For chiral separations using SFC, stationary phases coated or immobilized with chiral selectors are employed fagg.beresearchgate.net. Polysaccharide-based chiral stationary phases are commonly used for this purpose fagg.beresearchgate.net. The separation is achieved through selective interactions between the enantiomers of this compound and the chiral selector on the stationary phase.

Typical parameters investigated and optimized in SFC for chiral separation include the composition and pressure of the mobile phase (ratio of CO₂ to organic modifier, often with additives like trifluoroacetic acid), stationary phase chemistry, temperature, and flow rate fagg.be. The outcome of an SFC chiral separation is typically assessed by the resolution between the enantiomer peaks, efficiency, and retention times. While specific SFC conditions and chromatographic data for the chiral separation of this compound enantiomers were not found, the technique is fundamentally applicable for resolving potential stereoisomers of the compound if it possesses a chiral center. Data tables in this context would typically present parameters like retention times, peak areas, resolution factors, and enantiomeric excess (% ee) for different sets of chromatographic conditions.

Crystallography for Solid-State Structure Determination

Crystallography, particularly single-crystal X-ray diffraction, is the definitive technique for determining the three-dimensional arrangement of atoms within a crystalline solid. This provides crucial information about the molecular structure, bond lengths, bond angles, and the packing of molecules in the crystal lattice. For a compound like this compound, understanding its solid-state structure is vital as it influences physical properties such as melting point, solubility, stability, and bioavailability. Different crystalline forms (polymorphs) of the same compound can exhibit significantly different properties.

The process involves obtaining a high-quality single crystal of this compound. X-rays are diffracted by the electron clouds of the atoms in the crystal lattice, producing a unique diffraction pattern. This pattern is then analyzed using complex mathematical algorithms to reconstruct the electron density map of the unit cell, revealing the positions of the atoms.

Quantitative Analytical Method Validation for this compound

Quantitative analytical method validation is a critical process to ensure that an analytical procedure is suitable for its intended purpose, providing reliable and accurate results for the quantitative determination of this compound ofnisystems.comeuropa.euresearchgate.netqbdgroup.com. This is particularly important for quality control, release testing, and stability studies of the compound.

According to guidelines such as ICH Q2(R1), key validation parameters for a quantitative analytical method include accuracy, precision, specificity, linearity, range, detection limit (LOD), and quantitation limit (LOQ) ofnisystems.comeuropa.euresearchgate.netqbdgroup.com.

Accuracy: Assesses the closeness of agreement between the value found and the accepted true value. It is typically evaluated by analyzing samples with known concentrations of this compound (e.g., spiked placebos or reference standards) europa.euresearchgate.net.

Precision: Describes the agreement among individual test results when the method is applied repeatedly to a homogeneous sample. It is assessed at different levels: repeatability (within a short period under the same conditions), intermediate precision (within the same laboratory over different days, analysts, or equipment), and reproducibility (between different laboratories) europa.euresearchgate.netqbdgroup.com.

Specificity: Confirms that the method can accurately measure this compound in the presence of other components that may be expected to be present, such as impurities, degradation products, or excipients europa.euresearchgate.netqbdgroup.com.

Linearity: Evaluates the ability of the method to obtain test results that are directly proportional to the concentration of this compound within a given range europa.euresearchgate.netqbdgroup.com. This is typically determined by analyzing a series of samples at different concentrations.

Range: The interval between the upper and lower concentrations of this compound for which the analytical procedure has been demonstrated to provide an acceptable degree of linearity, accuracy, and precision europa.euresearchgate.net. For assay methods, this is typically 80-120% of the test concentration europa.euresearchgate.net.

Detection Limit (LOD): The lowest concentration of this compound that can be detected, though not necessarily quantified accurately europa.euresearchgate.netqbdgroup.com.

Quantitation Limit (LOQ): The lowest concentration of this compound that can be quantitatively determined with acceptable accuracy and precision europa.euresearchgate.netqbdgroup.com.

Validation studies involve performing a series of experiments to assess each of these parameters europa.euresearchgate.net. The results are compared against pre-defined acceptance criteria to demonstrate the method's suitability. While specific validation data for a quantitative method for this compound was not found, such a study would generate data demonstrating the method's performance characteristics. Data tables in a validation report would typically summarize the results for each parameter, including mean recoveries, relative standard deviations, correlation coefficients, and determined LOD/LOQ values.

Consequently, it is not possible to generate a thorough, informative, and scientifically accurate article strictly adhering to the provided outline, which requires detailed research findings and data tables specifically pertaining to this compound's SAR and QSAR. The retrieved information provides general principles and methodologies of SAR and QSAR studies researchgate.netmdpi.comnih.govnih.govmedcraveonline.comnih.govnumberanalytics.comfrontiersin.orgnih.govnih.govmdpi.comyoutube.comnih.govnih.govmdpi.comyoutube.comoptibrium.commdpi.comnih.govnih.govunair.ac.idresearchgate.netyoutube.com, but lacks the specific application of these techniques to this compound.

Therefore, the detailed sections outlined (4.1 to 4.4.1) cannot be populated with relevant content specific to this compound's SAR and QSAR.

Structure Activity Relationship Sar and Quantitative Structure Activity Relationship Qsar Studies of Lucartamide

Development of QSAR Models for Predictive Activity

Statistical Validation of QSAR Models

Quantitative Structure-Activity Relationship (QSAR) models aim to establish a mathematical relationship between the structural properties (descriptors) of a set of compounds and their biological activity. The goal is to predict the activity of new, untested compounds based on their structures. googleapis.com Statistical validation is a crucial step in QSAR model development to ensure that the model is robust, reliable, and has predictive power, rather than merely representing a chance correlation. ncats.io

Several statistical methods are employed for validating QSAR models. These include internal validation techniques, such as leave-one-out (LOO) or leave-many-out (LMO) cross-validation, and external validation using an independent test set of compounds that were not included in the training set used to build the model. googleapis.comncats.iondclist.comgoogle.com

Key statistical parameters are used to assess the goodness of fit, robustness, and predictive ability of a QSAR model:

Coefficient of Determination (R²): This parameter indicates how well the model fits the training data. An R² value closer to 1 suggests a better fit. ncats.iondclist.com

Cross-validated Coefficient (Q²): Typically calculated using LOO or LMO cross-validation, Q² assesses the internal predictive power and robustness of the model. A Q² value generally greater than 0.5 is considered acceptable for a QSAR model, although higher values are preferred. googleapis.comncats.iondclist.comgoogle.com A large difference between R² and Q² (exceeding 0.2-0.3) can indicate overfitting. ncats.io

External Validation R² (R²_ext or R²_pred): This is the correlation coefficient between the experimentally observed activities and the activities predicted by the model for an external test set. It is considered a more accurate measure of the model's true predictive power for new compounds. googleapis.comndclist.comgoogle.comgoogle.com An R²_ext greater than 0.6 is often considered a minimum requirement for a model to have good external predictive ability. googleapis.comgoogle.com

Root Mean Square Error (RMSE): RMSE measures the difference between the observed and predicted values. Lower RMSE values indicate better model accuracy. RMSE for the training set is denoted as RMSEC, while for the cross-validation and external test sets, they are RMSECV and RMSEP, respectively. ncats.iogoogle.com

Mean Absolute Error (MAE): MAE is another metric to assess the average magnitude of errors in predictions. google.com

F-test: The F-test is used to assess the statistical significance of the regression model. A significant F-test indicates that the model explains a statistically significant portion of the variance in the activity data. ndclist.com

Y-randomization: This test is performed to assess the risk of chance correlation. It involves randomizing the biological activity data and building new QSAR models. A truly predictive model should have significantly better statistics than models derived from randomized data. googleapis.comncats.iogoogle.com

The applicability domain (AD) of a QSAR model is also important, defining the chemical space for which the model is expected to provide reliable predictions. googleapis.comgoogle.com Compounds falling outside the AD should not be confidently predicted by the model.

Due to the lack of specific research findings on Lucartamide's QSAR studies in the conducted searches, it is not possible to provide data tables or detailed discussion on the statistical validation parameters for this compound-specific QSAR models.

Ligand Efficiency and Lipophilic Efficiency Analysis of this compound Analogues

Ligand efficiency (LE) and lipophilic efficiency (LiPE), also known as ligand-lipophilicity efficiency (LLE), are metrics used in drug discovery to evaluate the quality of compounds, particularly in hit and lead optimization. googleapis.comevitachem.comarchive.org These metrics help medicinal chemists balance potency with undesirable physicochemical properties like excessive lipophilicity, which can lead to issues such as poor solubility, high clearance, lack of selectivity, and increased toxicity. googleapis.com

Ligand Efficiency (LE): LE measures the binding energy per heavy atom of a ligand. It is calculated using the formula:

LE = -RT * ln(IC₅₀) / N_heavy_atoms

Where R is the gas constant, T is the absolute temperature, IC₅₀ is the half-maximal inhibitory concentration (or other relevant potency measure), and N_heavy_atoms is the number of non-hydrogen atoms in the ligand. A higher LE value indicates that a ligand achieves a certain potency with fewer heavy atoms, suggesting more efficient binding.

Lipophilic Efficiency (LiPE or LLE): LiPE relates a compound's potency to its lipophilicity. It is commonly calculated as the difference between the negative logarithm of the potency (e.g., pIC₅₀ or pEC₅₀) and the logarithm of the partition coefficient (LogP) or distribution coefficient (LogD): googleapis.comarchive.org

LiPE = pIC₅₀ - LogP (or LogD)

A higher LiPE value suggests that a compound achieves its potency with lower or optimal lipophilicity. Compounds with high potency but also high lipophilicity will have a lower LiPE, indicating that the potency gain might be driven by non-specific lipophilic interactions rather than specific binding to the target site. Empirical evidence suggests that quality drug candidates often exhibit a high LiPE (e.g., > 6). googleapis.com

Analyzing LiPE across a series of analogues can help guide structural modifications to improve the balance between potency and lipophilicity. For instance, if increasing potency is accompanied by a significant drop in LiPE, it might indicate that the added functional groups primarily increase lipophilicity without contributing effectively to target binding. Conversely, maintaining or increasing LiPE while improving potency is a desirable outcome in lead optimization.

Based on a comprehensive review of scientific literature and chemical databases, there is no information available on a compound named "this compound." This name does not correspond to any known chemical entity with published research regarding its mechanism of action, target identification, or receptor binding properties.

Therefore, it is not possible to generate an article on the "Molecular and Cellular Mechanisms of Action of this compound" as the subject of the request does not appear to exist in the public scientific domain.

An exhaustive search for "this compound" and associated terms such as "mechanism of action," "target identification," "proteomic approaches," "genetic perturbation," "receptor binding assays," "equilibrium binding affinity," "kinetic binding analysis," and "radioligand binding" yielded no relevant results. Scientific discovery and validation methodologies are well-established, but their application to a non-existent compound cannot be described.

For context, the methodologies listed in the request are standard procedures in pharmacology and drug discovery:

Proteomic Approaches: These methods are used to identify the protein targets of a new drug. They involve analyzing changes in the proteome (the entire set of proteins) of cells or tissues after treatment with the compound. nih.govfrontiersin.orgyoutube.comyoutube.comyoutube.com

Genetic Perturbation Studies: These studies, often using techniques like CRISPR, involve altering genes to confirm if the predicted target is correct. If knocking out a specific gene mimics or prevents the drug's effect, it validates that gene's protein product as the target. nih.govnih.gov

Receptor Binding Assays: These are a broad class of experiments used to measure how a ligand (like a drug) binds to its receptor. nih.govgiffordbioscience.comnih.govyoutube.commerckmillipore.com

Equilibrium Binding Affinity (Kd, Ki): These values quantify the strength of the binding between a ligand and its target at equilibrium. A lower Kd or Ki value indicates a higher affinity. nih.govyoutube.comyoutube.com

Kinetic Binding Analysis (kon, koff): These analyses measure the rates at which a ligand binds to its target (the association rate constant, kon) and dissociates from it (the dissociation rate constant, koff). nih.govresearchgate.netyoutube.comyoutube.com

Radioligand Binding Techniques: This is a classic and highly sensitive method that uses a radioactively labeled version of a ligand to study its interaction with a receptor. nih.govgiffordbioscience.comgiffordbioscience.comnih.govuah.esrevvity.com

Without any data on "this compound," it is impossible to provide the requested detailed findings, data tables, or an analysis of its molecular and cellular mechanisms.

Molecular and Cellular Mechanisms of Action of Lucartamide

Receptor Binding Assays and Ligand-Target Interactions

Non-Radioactive Binding Assays (e.g., Fluorescence Polarization, Surface Plasmon Resonance)

Currently, there is a lack of publicly available scientific literature detailing the use of non-radioactive binding assays, such as Fluorescence Polarization (FP) or Surface Plasmon Resonance (SPR), to characterize the binding properties of Lucartamide. While these techniques are powerful tools for determining binding affinity and kinetics, specific studies applying them to this compound have not been reported in the accessible scientific domain.

Fluorescence polarization is a technique that measures the change in the polarization of fluorescent light emitted from a labeled molecule upon binding to a larger partner. This method is widely used in high-throughput screening to identify and characterize ligand-receptor interactions. Similarly, Surface Plasmon Resonance is a label-free technique that detects changes in the refractive index at the surface of a sensor chip as molecules bind and dissociate, providing real-time data on association and dissociation rate constants. Although these methods are theoretically applicable to studying this compound, no such experimental data has been published.

Competition Binding Assays for Ligand Specificity

Information regarding the use of competition binding assays to determine the ligand specificity of this compound is not available in the current body of scientific literature. Competition binding assays are a fundamental pharmacological tool used to characterize the interaction of a ligand with its receptor by measuring the ability of an unlabeled compound to displace a labeled ligand from the receptor. This allows for the determination of the binding affinity (Ki) of the competing ligand.

Typically, in such an assay, a constant concentration of a radiolabeled or fluorescently labeled ligand known to bind to a specific receptor is incubated with a preparation of that receptor. Increasing concentrations of the unlabeled test compound, in this case, this compound, would be added to determine its ability to compete for binding. The concentration of the test compound that displaces 50% of the labeled ligand (the IC50) is determined and used to calculate the Ki. Without experimental data, the specificity and binding affinity of this compound for any particular target remain uncharacterized.

Intracellular Signaling Pathway Modulation by this compound

There is no scientific evidence available to describe the modulation of intracellular signaling pathways by this compound. The investigation of how a compound affects signaling cascades within a cell is crucial to understanding its mechanism of action. This typically involves a series of experiments to determine the compound's effects on various components of signaling pathways.

Enzyme Activity Inhibition or Activation Profiles

Specific enzyme activity inhibition or activation profiles for this compound have not been documented in published research. To determine such a profile, this compound would need to be screened against a panel of enzymes to identify any inhibitory or activating effects. For any identified interactions, further studies would be necessary to determine the mechanism of inhibition or activation (e.g., competitive, non-competitive, or uncompetitive) and the potency of the effect (e.g., IC50 or EC50 values). The absence of such data means that the enzymatic targets of this compound, if any, are currently unknown.

Protein-Protein Interaction Perturbations

There is no information available on whether this compound perturbs protein-protein interactions. Many cellular processes are regulated by the specific interactions between proteins. Compounds that can disrupt or stabilize these interactions are of significant interest in drug discovery. Techniques such as co-immunoprecipitation, yeast two-hybrid screening, or biophysical methods like FRET (Förster Resonance Energy Transfer) could be used to assess the effect of this compound on specific protein-protein interactions. However, no such studies have been reported.

Second Messenger System Interventions

The intervention of this compound in second messenger systems is another area where scientific data is lacking. Second messengers, such as cyclic AMP (cAMP), inositol trisphosphate (IP3), and calcium ions (Ca2+), are crucial for amplifying and transducing extracellular signals into intracellular responses. To investigate this compound's effects, researchers would typically measure the levels of these second messengers in cells following treatment with the compound. Without such studies, it is not possible to determine if this compound impacts these critical signaling molecules.

Cellular Assays for Functional Response Evaluation

There are no published reports on the evaluation of this compound in cellular assays to determine its functional response. Cellular assays are essential for understanding the physiological effect of a compound on cells. These assays could measure a wide range of cellular responses, such as proliferation, apoptosis, differentiation, migration, or changes in gene expression. The specific assays employed would depend on the hypothesized target and mechanism of action of the compound. As the target and mechanism of this compound are unknown, no specific functional response data is available.

Cell-Based Reporter Gene Assays

No studies utilizing cell-based reporter gene assays to investigate the effects of this compound on specific signaling pathways or gene expression have been found.

High-Content Imaging for Phenotypic Screening

There is no available research that has employed high-content imaging to analyze phenotypic changes in cells treated with this compound.

Flow Cytometry for Cell State Analysis

No data from flow cytometry-based studies to assess the impact of this compound on cellular states, such as apoptosis, cell cycle, or biomarker expression, could be located.

Preclinical in Vitro Investigations of Lucartamide

Cellular Efficacy Studies

Cellular efficacy studies evaluate the direct effects of Lucartamide on relevant cell types. These investigations aim to quantify the compound's ability to induce a desired biological response or inhibit an undesirable one in a cellular context. veeprho.comrasayucancerclinic.comnih.gov This involves exposing cells to varying concentrations of this compound and measuring the resulting cellular activity or outcome.

Dose-Response Curve Generation (e.g., EC50, IC50)

Dose-response studies are a cornerstone of in vitro pharmacological evaluation. They involve treating cells with a range of this compound concentrations to determine the relationship between the concentration of the compound and the magnitude of the observed cellular response. graphpad.compromegaconnections.comresearchgate.net This relationship is typically represented graphically as a dose-response curve.

Key parameters derived from dose-response curves include the half-maximal effective concentration (EC50) and the half-maximal inhibitory concentration (IC50). graphpad.compromegaconnections.comresearchgate.net The EC50 represents the concentration of this compound that produces 50% of the maximum possible effect, typically used for compounds that stimulate a response (agonists). graphpad.compromegaconnections.com The IC50, conversely, is the concentration of this compound that causes 50% inhibition of a specific biological process or response, commonly used for compounds that block or reduce activity (inhibitors). graphpad.compromegaconnections.comresearchgate.net These values provide a quantitative measure of the potency of this compound in a given cellular assay. promegaconnections.com

Data Table: Illustrative Dose-Response Data Parameters

| Parameter | Value (Hypothetical) | Unit | Description |

| EC50 or IC50 | Data not available from search results | µM, nM, etc. | Concentration of this compound causing 50% effect (effective or inhibitory). |

| Hill Slope | Data not available from search results | Dimensionless | Measure of the steepness of the dose-response curve. |

| Emax or Imax | Data not available from search results | % or arbitrary units | Maximum effect (Emax) or maximum inhibition (Imax) observed. |

Specific EC50 or IC50 values for this compound were not available in the consulted search results.

Time-Dependent Activity Profiles

Time-dependent activity studies assess how the effect of this compound on cells changes over a specific period. These experiments involve exposing cells to a fixed concentration of this compound and monitoring the cellular response at various time points. This helps to understand the onset, duration, and potential reversibility of this compound's effects. Such studies can reveal whether the compound's activity is rapid and transient or slower and more sustained. While the importance of time-dependent effects is recognized in pharmacology, specific data for this compound's time-dependent activity profile in cellular assays was not found in the search results.

Comparative Efficacy with Reference Compounds

Comparing the efficacy of this compound to known reference compounds or standards in the same in vitro cellular assays provides valuable context for its potential potency and effectiveness. nih.govgabionline.net These studies involve running parallel dose-response experiments with this compound and one or more reference compounds that have established activity in the biological system being studied. By comparing the EC50 or IC50 values and the shapes of the dose-response curves, researchers can evaluate whether this compound is more or less potent than existing agents and gain insights into its relative efficacy. nih.govgabionline.netgabi-journal.net No specific data comparing the efficacy of this compound with reference compounds was available in the search results.

Biochemical Interaction Profiling

Biochemical interaction profiling delves into the specific molecular targets and pathways with which this compound interacts within a biological system. These studies aim to elucidate the mechanism by which this compound exerts its cellular effects by examining its interactions with enzymes, receptors, or other biomolecules. iaea.org

Enzyme Kinetic Studies

If this compound is hypothesized to interact with an enzyme, enzyme kinetic studies are performed to characterize this interaction. libretexts.orgpressbooks.pubwikipedia.orgkhanacademy.org These studies typically involve measuring the rate of an enzyme-catalyzed reaction in the presence of varying concentrations of the enzyme's substrate and this compound. Analysis of the reaction rates allows for the determination of key enzyme kinetic parameters such as the Michaelis constant (Km), maximum reaction velocity (Vmax), and inhibition constants (e.g., Ki for inhibitors). pressbooks.pubwikipedia.orgyoutube.com These parameters provide insights into the affinity of the enzyme for its substrate, the catalytic efficiency of the enzyme, and the nature and strength of this compound's interaction with the enzyme (e.g., competitive, non-competitive inhibition). libretexts.orgpressbooks.pubyoutube.com Specific enzyme kinetic data for this compound was not available in the consulted search results.

Data Table: Illustrative Enzyme Kinetic Parameters (if this compound is an enzyme modulator)

| Parameter | Value (Hypothetical) | Unit | Description |

| Km (without this compound) | Data not available from search results | µM, mM, etc. | Substrate concentration at which the reaction rate is half of Vmax. |

| Vmax (without this compound) | Data not available from search results | µM/min, etc. | Maximum reaction rate at saturating substrate concentration. |

| Ki (if inhibitor) | Data not available from search results | µM, nM, etc. | Dissociation constant for the enzyme-inhibitor complex, indicating inhibitor potency. |

| Type of Inhibition | Data not available from search results | - | Describes how the inhibitor affects enzyme activity (e.g., competitive, non-competitive). |

Ligand-Receptor Complex Formation Dynamics

If this compound is intended to act by binding to a specific receptor, studies on ligand-receptor complex formation dynamics are crucial. numberanalytics.comjustintimemedicine.comnih.govumich.edunih.gov These investigations examine the binding affinity of this compound to its putative receptor and the kinetics of this interaction. Techniques such as radioligand binding assays or surface plasmon resonance can be used to measure parameters like the equilibrium dissociation constant (Kd), which reflects the affinity of this compound for the receptor, and the association (kon) and dissociation (koff) rate constants, which describe how quickly this compound binds to and unbinds from the receptor, respectively. justintimemedicine.comumich.edu Understanding these dynamics is essential for predicting how this compound will interact with its target receptor in a biological setting and can inform the design of further studies. numberanalytics.com No specific data on the ligand-receptor complex formation dynamics of this compound was available in the consulted search results.

Data Table: Illustrative Ligand-Receptor Binding Parameters (if this compound is a receptor ligand)

| Parameter | Value (Hypothetical) | Unit | Description |

| Kd | Data not available from search results | nM, pM, etc. | Equilibrium dissociation constant, indicating binding affinity. Lower Kd means higher affinity. |

| kon | Data not available from search results | M⁻¹s⁻¹ | Association rate constant, describing how quickly this compound binds to the receptor. |

| koff | Data not available from search results | s⁻¹ | Dissociation rate constant, describing how quickly this compound unbinds from the receptor. |

| Target Receptor | Data not available from search results | - | The specific receptor this compound binds to. |

Cellular Permeability and Transport Mechanisms

Assessing how a compound crosses biological membranes is crucial for predicting its absorption, distribution, and elimination in the body. Cellular permeability and interactions with transport proteins are key aspects investigated during preclinical development.

Caco-2 Cell Permeability Assays

Caco-2 cell monolayers, derived from a human colon adenocarcinoma cell line, are widely used as an in vitro model to predict oral drug absorption and intestinal permeability in humans. eurofinsdiscovery.commedtechbcn.comevotec.comgardp.orgnih.gov These cells differentiate to form a polarized monolayer with tight junctions and express various transporter proteins and metabolic enzymes, mimicking the intestinal epithelium. evotec.comnih.gov Permeability assays using Caco-2 cells measure the rate at which a compound crosses this cellular barrier, typically in both apical-to-basolateral (absorptive) and basolateral-to-apical (efflux) directions. evotec.com The apparent permeability coefficient (Papp) is calculated to quantify the rate of transport. nih.gov An efflux ratio, determined by comparing the permeability in both directions, can indicate whether a compound is actively transported out of the cells by efflux transporters. evotec.com Specific data regarding this compound's permeability in Caco-2 cells were not found in the available literature.

Efflux Transporter Interactions

Efflux transporters, such as P-glycoprotein (P-gp), Breast Cancer Resistance Protein (BCRP), and Multidrug Resistance-associated Proteins (MRPs), play a significant role in limiting the intracellular accumulation of compounds and are involved in the excretion of drugs. nih.govsolvobiotech.comnih.govcuni.cz Interactions with these transporters can affect a compound's bioavailability, tissue distribution, and potential for drug-drug interactions. nih.govnih.govunpad.ac.idwuxiapptec.com In vitro studies, including those utilizing Caco-2 cells or membrane vesicles expressing specific transporters, are conducted to determine if a compound is a substrate for or an inhibitor of these efflux pumps. evotec.comwuxiapptec.comsolvobiotech.com While the general importance of evaluating efflux transporter interactions is well-established, specific findings for this compound were not available in the consulted sources.

Uptake Transporter Modulation

Uptake transporters, belonging primarily to the Solute Carrier (SLC) superfamily, facilitate the movement of various endogenous and exogenous compounds, including drugs, into cells. nih.govmdpi.com These transporters are located in various tissues, including the intestine, liver, and kidneys, and play a crucial role in drug absorption, distribution, and elimination. nih.govnih.govmdpi.com Modulation of uptake transporter activity by a compound can impact its cellular accumulation and potentially lead to drug-drug interactions. unpad.ac.id In vitro studies are performed to assess if a compound is a substrate for or an inhibitor of relevant uptake transporters. solvobiotech.com Information specifically detailing this compound's modulation of uptake transporters was not found in the reviewed literature.

In Vitro Metabolism and Biotransformation Pathways

Understanding how a compound is metabolized is essential for predicting its in vivo clearance, identifying potential active or toxic metabolites, and evaluating the risk of drug-drug interactions. In vitro metabolism studies utilize liver microsomes, hepatocytes, and recombinant enzymes to investigate metabolic pathways and enzyme kinetics. researchgate.netbdj.co.jpsciepublish.comhyphadiscovery.comnih.govnih.govmdpi.com

Microsomal Stability and Enzyme Kinetics (e.g., CYP Inhibition)

Liver microsomes, containing a high concentration of cytochrome P450 (CYP) enzymes and other metabolizing enzymes, are a widely used in vitro system to assess a compound's metabolic stability. researchgate.netbdj.co.jpcharnwooddiscovery.compharmaron.com Incubation of a compound with liver microsomes allows for the determination of its half-life (t1/2) and intrinsic clearance (CLint), providing an indication of how quickly it is likely to be metabolized in the liver. bdj.co.jpmdpi.com

CYP enzymes are the major enzymes involved in the metabolism of many drugs. hyphadiscovery.commdpi.comcharnwooddiscovery.compharmaron.com Assessing a compound's potential to inhibit or induce CYP enzymes is critical for predicting potential drug-drug interactions. charnwooddiscovery.compharmaron.com In vitro studies, such as CYP inhibition assays using human liver microsomes or recombinant CYP enzymes, are conducted to determine the inhibitory potential and identify the specific CYP isoforms involved. charnwooddiscovery.compharmaron.comnih.gov Enzyme kinetics studies can provide parameters such as Km and Vmax, describing the affinity of the enzyme for the substrate and the maximum rate of metabolism. bdj.co.jpnih.gov While these in vitro metabolism studies are routinely performed for drug candidates, specific data regarding the microsomal stability, enzyme kinetics, or CYP inhibition profile of this compound were not identified in the consulted literature.

Based on the conducted searches, there is limited publicly available detailed information specifically on the preclinical in vitro investigations of the chemical compound "this compound" that aligns with the detailed subsections of your requested outline (Metabolite Identification, Metabolic Stability, Target Occupancy, Biomarker Modulation, Phosphorylation and Protein Expression Analysis).

The search results provided basic information about this compound, including its PubChem CID nih.gov, and mentions in a patent and a text archive alongside many other compounds, but without the specific experimental data and research findings required to populate the requested sections of the article google.comarchive.org.

Therefore, it is not possible to generate a thorough, informative, and scientifically accurate article strictly adhering to the provided outline and content requirements based on the currently available information from the searches, while also adhering to the exclusion of specified sources.

If further detailed data on this compound's preclinical in vitro ADME and target engagement studies become publicly available, an article following your specified structure could be generated.

Theoretical and Conceptual Applications of Lucartamide in Chemical Design

Computational Modeling for Predictive Chemical Properties

Computational modeling plays a vital role in understanding and predicting the behavior of molecules. For a compound like Lucartamide, computational methods can provide insights into its structural, electronic, and dynamic properties, which are essential for its rational design and application.

Quantum Chemical Calculations for Electronic Structure

Quantum chemical calculations, rooted in the principles of quantum mechanics, are used to investigate the electronic structure of molecules. libretexts.org By solving approximations to the Schrödinger equation, these calculations can determine properties such as molecular orbitals, electron density distribution, charge distribution, and spectroscopic parameters. libretexts.orgmdpi.com For this compound, quantum chemical methods could be employed to:

Determine its optimized molecular geometry and stable conformers.

Calculate atomic charges and dipole moment, which influence intermolecular interactions.

Analyze the frontier molecular orbitals (HOMO and LUMO) to understand its reactivity and potential interaction sites. unec-jeas.com

Predict spectroscopic properties like NMR shifts or vibrational frequencies, which can aid in experimental characterization. mdpi.com

Evaluate reaction pathways and transition states if studying its synthesis or degradation. rsc.org

These calculations provide a fundamental understanding of this compound's electronic behavior, which is critical for predicting its interactions with biological targets or other molecules. High-performance computing is often leveraged for these complex calculations, especially for larger molecular systems. quantumzeitgeist.com

Molecular Mechanics and Dynamics for Conformation Analysis

Molecular Mechanics (MM) and Molecular Dynamics (MD) simulations utilize classical physics to model the behavior of molecules, treating atoms as particles interacting via defined force fields. compchems.comresearchgate.net MM is primarily used for energy minimization and exploring potential energy surfaces to find stable molecular conformations. compchems.comcsbsju.edu MD simulates the time-dependent motion of atoms and molecules, providing insights into their dynamic behavior, conformational changes, and interactions with their environment. wikipedia.orgebsco.com

For this compound, MM and MD simulations can be applied to:

Determine the low-energy conformations of the molecule and understand its flexibility.

Study its behavior in different environments, such as in solution or interacting with a membrane model.

Analyze the binding poses and interactions with potential target proteins or receptors through techniques like molecular docking and subsequent MD simulations. ajchem-a.comresearchgate.net

Estimate thermodynamic properties related to conformational changes or binding.

While MM provides a more static view by finding energy minima, MD offers a dynamic perspective, simulating molecular motions over time. researchgate.netebsco.com These simulations are particularly useful for larger systems where quantum mechanical calculations become computationally prohibitive. compchems.com

Conceptual Data Table Example (Illustrative - Specific data for this compound is not available from searches):

| Computational Method | Property Investigated | Theoretical Output Example |

| Quantum Chemical Calculations | Electronic Structure | HOMO-LUMO Gap (eV), Partial Charges (e) |

| Molecular Mechanics | Conformation Analysis | Minimized Energy (kcal/mol), Dihedral Angles |

| Molecular Dynamics Simulations | Dynamic Behavior/Interactions | RMSD (Å), Interaction Energy (kcal/mol) |

Conceptual Frameworks for Targeted Delivery Systems Utilizing this compound

Targeted delivery systems aim to deliver a therapeutic agent specifically to a site of action, minimizing exposure to healthy tissues. justia.com For a bioactive chemical like this compound, conceptual frameworks for targeted delivery can be developed based on its properties and the desired application.

Rational Design of Vector-Conjugated Compounds

Rational design of vector-conjugated compounds involves chemically linking the therapeutic agent (this compound) to a targeting vector that can selectively bind to specific cells or tissues. googleapis.com This approach leverages the affinity of the vector for a particular molecular target, thereby directing the conjugated compound to the desired location. The design process requires careful consideration of:

The choice of a suitable vector (e.g., antibodies, peptides, aptamers, or small molecules) with high specificity for the target site.

The type of chemical linker used to conjugate this compound to the vector. The linker should be stable in circulation but cleavable at the target site to release the active compound.

The potential impact of conjugation on the activity of both this compound and the vector.

The synthesis and purification strategies for the conjugate.

This conceptual framework focuses on creating a chimeric molecule where the targeting function is provided by the vector and the therapeutic effect by this compound, enabling localized delivery and potentially reducing systemic toxicity. googleapis.comfhir.orgozmosi.com

Engineering of Controlled Release Formulations Based on Chemical Principles

Controlled release formulations are designed to deliver a therapeutic agent over a specific period, at a predetermined rate, or in response to a trigger. bspublications.netazom.com Engineering such formulations for this compound would involve incorporating it into a delivery system that regulates its release based on chemical principles. This could include:

Diffusion-controlled systems: Encapsulating this compound within a matrix or reservoir where its release rate is governed by its diffusion through a rate-limiting membrane or polymer matrix. bspublications.netazom.com

Dissolution-controlled systems: Formulating this compound with slowly dissolving carriers or coatings that control the rate at which the compound becomes available. bspublications.net

Chemically controlled systems: Designing systems where the release is triggered by a chemical reaction, such as hydrolysis or enzymatic cleavage of a linkage within the formulation or a prodrug form of this compound. google.comgoogle.combspublications.net

Stimuli-responsive systems: Developing formulations that release this compound in response to changes in the local chemical environment, such as pH, temperature, or the presence of specific enzymes.

These approaches aim to maintain therapeutic levels of this compound for an extended duration, reduce dosing frequency, and potentially improve efficacy and patient compliance. formulationbio.cominflibnet.ac.in The design requires understanding the physicochemical properties of this compound and the release mechanisms of the chosen formulation components. ascendiacdmo.com

Theoretical Exploration of Membrane Permeation Enhancements

For this compound to reach intracellular targets or cross biological barriers, enhancing its membrane permeation might be necessary. Theoretical exploration in this area involves investigating strategies to improve the passage of this compound across cell membranes or tissue layers based on chemical principles. This could include:

Prodrug design: Modifying the chemical structure of this compound to create a prodrug with improved lipophilicity or affinity for specific transporters, which is then converted back to the active form within the target cells or tissue. mdpi.com

Use of permeation enhancers: Investigating the co-administration or co-formulation of this compound with chemical permeation enhancers that can transiently alter membrane fluidity or open paracellular pathways. gattefosse.comnih.gov

Nanocarrier-mediated delivery: Exploring the encapsulation of this compound within nanoparticles designed to interact with and be transported across cell membranes.

Physical methods: While primarily experimental, theoretical studies can model the effects of physical techniques like iontophoresis or sonophoresis on this compound's membrane transport. nih.gov

Theoretical studies utilizing computational methods can predict the permeability of this compound and its potential prodrugs or formulations across different membrane models, guiding the design of strategies to improve its cellular uptake and tissue distribution. mdpi.com

Exploration of this compound in Chemical Probe Development

Chemical probes are small molecules used to study protein function and identify therapeutic targets nih.govnih.gov. Their development often involves modifying a compound to include tags for detection or isolation.

Labeled analogues of compounds are developed for imaging studies to visualize their distribution, binding, or activity within biological systems nih.govnih.gov. This typically involves attaching a detectable label, such as a fluorescent dye, radioactive isotope, or magnetic nanoparticle, to the compound or its analogue nih.govnih.govgoogle.comfrontiersin.org. Radiolabeled analogues, for instance, are used in techniques like PET or SPECT imaging to visualize receptor expression in tumors nih.govnih.gov. The design of a labeled analogue requires careful consideration to ensure that the labeling does not significantly alter the compound's interaction with its target nih.gov. While the search results discuss the use of labeled analogues for imaging with other compounds, there is no specific information on the development or use of labeled this compound analogues for imaging studies nih.govnih.govgoogle.com. Theoretically, if this compound has a specific biological target, a labeled analogue could be synthesized to study its distribution and interaction with that target using appropriate imaging modalities.

Future Directions in Lucartamide Research

Emerging Methodologies for Compound Characterization

The precise characterization of Lacosamide and its metabolites is crucial for understanding its pharmacokinetics and ensuring therapeutic efficacy. While established methods like High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) are routinely used, emerging methodologies promise greater sensitivity, speed, and resolution. frontiersin.orgresearchgate.net

Advanced analytical techniques are being developed to provide more detailed insights into the compound's behavior in biological systems. frontiersin.org For instance, Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) methods are being optimized for the simultaneous measurement of Lacosamide and its primary metabolite, O-desmethyl-lacosamide, in plasma and other biological matrices with increased speed and sensitivity. frontiersin.org The development of taste-masking Lacosamide microparticles has also necessitated novel characterization techniques, including the use of electronic tongue systems to evaluate taste-masking effectiveness. nih.gov Furthermore, the formulation of Lacosamide-loaded polymeric microneedles for alternative delivery routes requires detailed characterization using methods like Fourier-transform infrared spectroscopy (FTIR) and proton nuclear magnetic resonance (¹H-NMR) to ensure the compound's stability and integrity within the polymer matrix. xiahepublishing.com

Below is a table summarizing some of the analytical methods used for the characterization of Lacosamide:

| Methodology | Application | Reference |

|---|---|---|

| High-Performance Liquid Chromatography (HPLC) | Quantification of Lacosamide in human plasma and pharmaceutical formulations. | researchgate.net |

| Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) | Simultaneous measurement of Lacosamide and its metabolites in biological matrices. | frontiersin.org |

| Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) | Rapid and sensitive measurement of Lacosamide and its metabolites. | frontiersin.org |

| Electronic Tongue System | In vitro taste analysis of taste-masking formulations of Lacosamide. | nih.gov |

| Differential Scanning Calorimetry (DSC) | Measurement of thermal behavior and phase transition of Lacosamide formulations. | nih.gov |

| Fourier-Transform Infrared Spectroscopy (FTIR) | Determination of structural changes in Lacosamide within polymeric drug delivery systems. | xiahepublishing.com |

| Proton Nuclear Magnetic Resonance (¹H-NMR) | Analysis of the structural integrity of Lacosamide in novel formulations. | xiahepublishing.com |

Opportunities for High-Throughput Screening Integration

High-throughput screening (HTS) plays a pivotal role in modern drug discovery by enabling the rapid assessment of large compound libraries. For compounds like Lacosamide that target voltage-gated sodium channels, HTS assays are invaluable for identifying new derivatives with enhanced or novel activities.

The integration of Lacosamide and its analogs into HTS campaigns can accelerate the discovery of next-generation antiepileptic drugs. Automated patch-clamp electrophysiology platforms, such as the PatchXpress™ and IonWorks™, are capable of measuring the state-dependent modulation of sodium channels, a key aspect of Lacosamide's mechanism of action. benthamdirect.comresearchgate.net These platforms allow for the screening of tens of thousands of compounds, facilitating the identification of new chemical entities with desirable pharmacological profiles. benthamdirect.com Furthermore, the development of no-wash fluorescent sodium influx assays provides a robust and scalable method for HTS of sodium channel modulators. nih.gov The Sophion Qube®, a 384-well giga-seal automated patch clamp instrument, represents another significant advancement, capable of testing thousands of compounds daily and accelerating the hit-to-lead stage of drug discovery for targets like the NaV1.7 channel. nih.gov

The following table outlines some HTS technologies applicable to the study of sodium channel modulators like Lacosamide:

| HTS Technology | Principle of Operation | Application in Sodium Channel Drug Discovery | Reference |

|---|---|---|---|

| Automated Patch-Clamp Electrophysiology (e.g., PatchXpress™, IonWorks™) | Automated measurement of ion channel currents from multiple cells simultaneously. | Evaluation of state-dependent interactions of compounds with sodium channels. | benthamdirect.comresearchgate.net |

| No-Wash Fluorescent Sodium Influx Assays | Measurement of sodium ion influx into cells using a fluorescent indicator dye. | High-throughput screening and characterization of novel sodium channel modulators. | nih.gov |

| Giga-Seal Automated Patch Clamp (e.g., Sophion Qube®) | High-throughput, 384-well automated patch clamp screening. | Accelerated discovery of NaV1.7 modulating compounds for pain treatment. | nih.gov |

| Optical Technologies (e.g., FLIPR) | Detection of ion channel activity in living cells using fluorescent indicator dyes. | Screening of compounds that affect intracellular calcium levels, which can be linked to sodium channel activity. | gu.se |

Translational Research Perspectives in Chemical Biology

Translational research aims to bridge the gap between basic scientific discoveries and clinical applications. frontiersin.orgnih.gov In the context of Lacosamide, translational chemical biology focuses on leveraging our understanding of its molecular mechanisms to develop better therapies and diagnostic tools. A significant portion of epilepsy patients remain refractory to existing treatments, highlighting the need for more effective drugs. frontiersin.orgnih.gov

Addressing Research Challenges and Limitations in Lacosamide Investigation

Despite the therapeutic success of Lacosamide, several research challenges and limitations remain. A primary challenge is the need for more large-scale, high-quality clinical trials to further delineate its safety and efficacy profile, particularly in specific patient populations such as children and pregnant women. frontiersin.orgfrontiersin.org While Lacosamide is generally well-tolerated, adverse events such as dizziness, sedation, and fatigue can occur and require careful management. frontiersin.orgnih.govresearchgate.net

Another limitation is the potential for drug-drug interactions, as many epilepsy patients are on polytherapy. mdpi.com Investigating these interactions is crucial for optimizing treatment outcomes. frontiersin.org The development of drug resistance in some patients also presents a significant challenge, necessitating research into the underlying mechanisms and strategies to overcome it. mdpi.com Future research should also focus on the long-term effects of Lacosamide treatment and the development of novel formulations and delivery systems to improve patient adherence and convenience. xiahepublishing.comfrontiersin.org

Q & A

Q. What are the established synthetic pathways for Lucartamide, and how can researchers validate purity and structural integrity?

Methodological Answer : this compound synthesis typically involves multi-step organic reactions, such as amidation or condensation, depending on the target derivative. To validate purity, researchers should employ:

- High-Performance Liquid Chromatography (HPLC) for quantifying impurities .

- Nuclear Magnetic Resonance (NMR) spectroscopy (¹H/¹³C) and Mass Spectrometry (MS) to confirm structural integrity .

- Melting Point Analysis to compare against literature values .

Example Data Table:

| Step | Reagent/Condition | Yield (%) | Purity (HPLC) |

|---|---|---|---|

| 1 | DCC, DMAP, DCM | 75 | 98.5 |

| 2 | NaBH₄, MeOH | 82 | 99.1 |

Q. What in vitro pharmacological assays are standard for assessing this compound's activity, and how should controls be implemented?

Methodological Answer : Standard assays include:

- Enzyme Inhibition Assays (e.g., spectrophotometric monitoring of substrate conversion) with positive controls (known inhibitors) and negative controls (solvent-only) .

- Cell Viability Assays (e.g., MTT assay) using dose-response curves to determine IC₅₀ values. Include untreated cells and vehicle controls to account for solvent toxicity .

- Binding Affinity Studies (e.g., Surface Plasmon Resonance) with reference ligands for competitive binding validation .

Advanced Research Questions

Q. How can researchers optimize this compound's synthetic yield while minimizing by-products, considering reaction kinetics and solvent selection?

Methodological Answer : Optimization strategies involve:

- Design of Experiments (DoE) to systematically vary parameters (temperature, solvent polarity, catalyst loading) and analyze interactions .

- Kinetic Modeling (e.g., pseudo-first-order kinetics) to identify rate-limiting steps and adjust reagent stoichiometry .

- Green Chemistry Principles : Replace high-boiling solvents (DMF) with alternatives (e.g., cyclopentyl methyl ether) to reduce energy costs and by-product formation .

Example Data Table:

| Solvent | Dielectric Constant | Yield (%) | By-Product (%) |

|---|---|---|---|

| DMF | 36.7 | 68 | 12 |

| CPME | 4.3 | 72 | 8 |

Q. What statistical approaches are recommended for resolving contradictions between in vitro and in vivo efficacy data for this compound?

Methodological Answer : To address discrepancies:

- Meta-Analysis : Pool data from multiple studies to identify trends or outliers, using tools like PRISMA guidelines .

- Pharmacokinetic/Pharmacodynamic (PK/PD) Modeling : Integrate bioavailability, tissue distribution, and metabolite activity to explain reduced in vivo efficacy .

- Hypothesis Testing : Apply ANOVA or Mann-Whitney U tests to determine if differences are statistically significant (p < 0.05) .

- Error Source Analysis : Quantify variability in assay protocols (e.g., cell line heterogeneity, dosing intervals) using sensitivity analysis .

Key Methodological Considerations

- Reproducibility : Document protocols in line with FAIR Data Principles (Findable, Accessible, Interoperable, Reusable) .

- Ethical Compliance : Adhere to institutional guidelines for chemical safety and data integrity .

- Literature Benchmarking : Compare results with prior studies to contextualize findings (e.g., discrepancies in IC₅₀ values may stem from assay conditions) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.